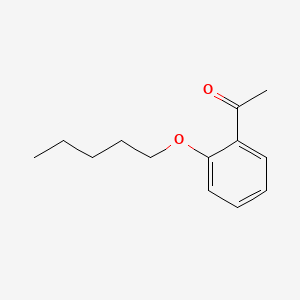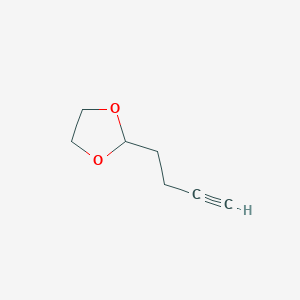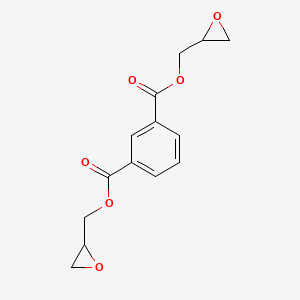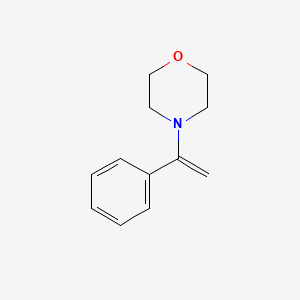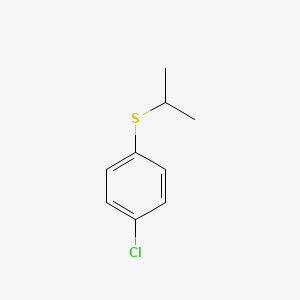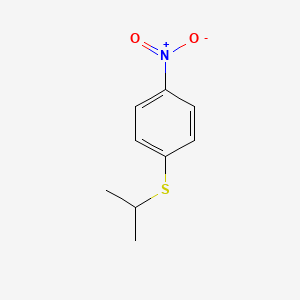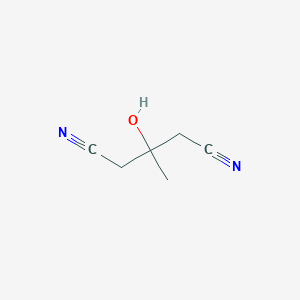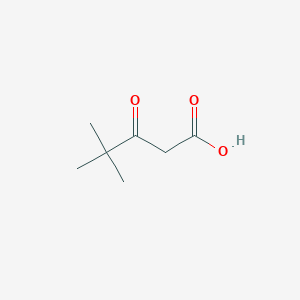
4,4-Dimethyl-3-oxopentanoic acid
描述
4,4-Dimethyl-3-oxopentanoic acid, also known as pivaloylacetate, is an organic compound with the molecular formula C7H12O3. It is a derivative of pentanoic acid and features a ketone functional group at the third carbon and two methyl groups at the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the esterification of pivalic acid with ethyl acetoacetate, followed by hydrolysis to yield the desired acid. The reaction typically proceeds under acidic conditions with a catalyst such as sulfuric acid.
Another method involves the direct oxidation of 4,4-dimethyl-3-pentanol using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction requires careful control of temperature and pH to prevent over-oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced via large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. Industrial production also emphasizes the recycling of solvents and catalysts to minimize waste and reduce costs.
化学反应分析
Types of Reactions
4,4-Dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.
Major Products Formed
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the ketone group yields 4,4-dimethyl-3-pentanol.
Substitution: Halogenated derivatives such as 4,4-dimethyl-3-chloropentanoic acid.
科学研究应用
4,4-Dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers, resins, and specialty chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 4,4-Dimethyl-3-oxopentanoic acid involves its interaction with various molecular targets, primarily through its ketone and carboxylic acid functional groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s reactivity allows it to participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in biochemical processes.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.
4,4-Dimethyl-3-pentanol: The reduced form of this compound.
4,4-Dimethyl-3-chloropentanoic acid: A halogenated derivative.
Uniqueness
This compound is unique due to its combination of a ketone and carboxylic acid functional group, which imparts distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
4,4-dimethyl-3-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBIZCKDIJEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502216 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-41-0 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


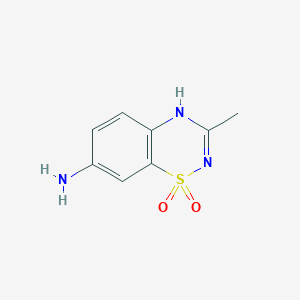

![6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3056502.png)

